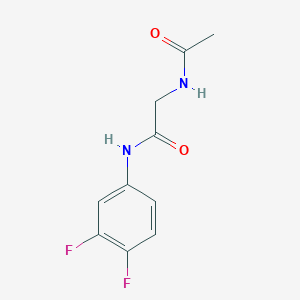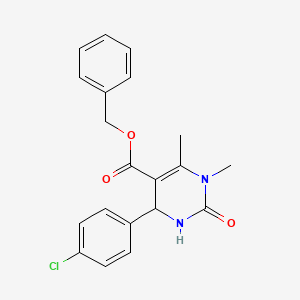
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, also known as DFG-10, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. DFG-10 has shown promising results in various studies and has the potential to be used in a wide range of research applications.
Wirkmechanismus
The mechanism of action of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and survival. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has also been shown to inhibit the activity of the mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide reduces tumor growth and metastasis in mouse models of cancer. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has also been shown to improve cognitive function and reduce inflammation in mouse models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit multiple enzymes and pathways, and its potential for use in various research fields. However, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, including:
1. Investigating the potential use of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide in combination with other drugs or therapies for cancer treatment.
2. Studying the effects of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide on other enzymes and pathways involved in cell growth and survival.
3. Investigating the potential use of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide in treating other neurodegenerative diseases.
4. Studying the long-term effects of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide on animal models and humans.
5. Developing new synthesis methods for N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide to increase its availability and reduce its cost.
Conclusion:
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is a novel small molecule that has shown promising results in various scientific research fields. Its ability to inhibit multiple enzymes and pathways involved in cell growth and survival makes it a potential candidate for use in cancer treatment, neurodegenerative disease treatment, and immunology research. Further research is needed to fully understand the mechanism of action and potential applications of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide.
Synthesemethoden
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with acetic anhydride to produce N-acetyl-3,4-difluoroaniline. The resulting compound is then reacted with glycine to produce N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide. The synthesis process has been optimized to produce high yields of pure N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to modulate the immune system and reduce inflammation.
Eigenschaften
IUPAC Name |
2-acetamido-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-6(15)13-5-10(16)14-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMYFXRXOIYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N-(3,4-difluorophenyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)




![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)